molecular formula C10H16N4O4 B7740159 Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate

Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate

Cat. No.: B7740159
M. Wt: 256.26 g/mol
InChI Key: IZFNHKBTFJLFLB-UHFFFAOYSA-N
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Description

Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate is a complex organic compound characterized by its unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate typically involves the reaction of hexanoic acid derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate
  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • Methyl ((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetate

Uniqueness

Methyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)hexanoate is unique due to its longer hexanoate chain, which may confer different physical and chemical properties compared to its shorter-chain analogs

Properties

IUPAC Name

methyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-18-7(15)5-3-2-4-6-11-8-9(16)12-10(17)14-13-8/h2-6H2,1H3,(H,11,13)(H2,12,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNHKBTFJLFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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